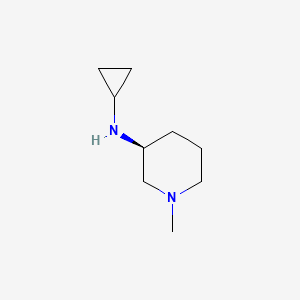

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine

Description

This article delves into the chemical and biological significance of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine, a molecule that stands at the intersection of several key areas in modern chemical research. Its structure is characterized by a stereochemically defined (S)-configuration at the 3-position of the piperidine (B6355638) ring, which is N-alkylated with a methyl group and substituted with a cyclopropylamine (B47189).

Table 1: Physicochemical Properties of this compound Note: Data for the (R)-enantiomer is often presented in chemical catalogs; properties are expected to be identical for the (S)-enantiomer, except for optical rotation.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.26 g/mol |

| InChIKey | CANKZASBOVHULO-SECBINFHSA-N |

| Stereochemistry | (S) |

Amines and piperidines are foundational scaffolds in the field of medicinal chemistry. Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals. nih.gov Its saturated, non-planar structure is advantageous for creating three-dimensional diversity in drug candidates, which can lead to improved target binding and selectivity. mdpi.com The nitrogen atom within the piperidine ring provides a basic center that can be crucial for aqueous solubility and for forming ionic interactions with biological targets. nih.gov

The broader class of amine compounds is fundamental to the structure and function of countless biologically active molecules, including neurotransmitters, hormones, and alkaloids. Research into novel amine derivatives is a constant pursuit in the quest for new therapeutic agents. The synthesis of substituted piperidines, in particular, is a well-established and continuously evolving area of organic chemistry, with numerous methods developed for their stereoselective preparation. nih.govmdpi.com

The specific combination of a cyclopropyl (B3062369) group and a piperidine ring in one molecule is a deliberate design choice in medicinal chemistry, as each moiety imparts valuable properties. researchgate.netijnrd.org

The cyclopropyl group is a highly versatile and increasingly popular feature in drug design. unl.ptresearchgate.net Its small, rigid, three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation and improve binding affinity for its target. researchgate.net It is often used as a bioisostere for other chemical groups like vinyl or isopropyl moieties, offering similar spatial characteristics but with improved metabolic stability, as the C-H bonds in a cyclopropane (B1198618) ring are generally stronger and less susceptible to enzymatic oxidation. longdom.org The unique electronic properties of the cyclopropyl ring, which has partial π-character, can also influence the acidity or basicity of adjacent functional groups and participate in favorable interactions with protein targets. unl.pt

The piperidine moiety is a cornerstone of drug development, present in numerous approved drugs across various therapeutic areas. nih.govresearchgate.net Its key contributions include:

Improving Physicochemical Properties: As a saturated heterocycle, it can enhance a compound's solubility and provide a tunable basic center (pKa) through substitution on the nitrogen atom. ijnrd.org

Serving as a Versatile Scaffold: The piperidine ring provides a rigid framework from which substituents can be projected in well-defined spatial orientations to probe interactions with biological targets. nih.gov

The N-methyl group: Specifically, the N-methyl substituent on the piperidine ring is a common structural feature that can modulate a compound's basicity, lipophilicity, and ability to cross biological membranes, including the blood-brain barrier. nih.gov

Table 2: Roles of Key Moieties in Medicinal Chemistry

| Moiety | Common Roles and Significance |

| Cyclopropyl | Introduces conformational rigidity; acts as a metabolically stable bioisostere; modulates electronic properties; improves potency. researchgate.netunl.pt |

| Piperidine | Serves as a 3D scaffold; improves solubility and pKa; prevalent in approved drugs; allows for versatile substitution patterns. nih.govijnrd.orgresearchgate.net |

| N-Methyl | Modulates basicity and lipophilicity; can influence cell permeability and target engagement. nih.gov |

| Secondary Amine | Provides a site for hydrogen bonding; acts as a reactive handle for further chemical modification. |

While specific published research focusing exclusively on this compound is limited, its structural components suggest several potential and logical research trajectories. These are largely inferred from structure-activity relationship (SAR) studies of analogous compounds. azolifesciences.com

Central Nervous System (CNS) Agents: The combination of a piperidine ring and a lipophilic cyclopropyl group suggests that this compound could be designed to cross the blood-brain barrier. Patent literature reveals that similar cyclopropylamine derivatives have been investigated as ligands for CNS targets, such as histamine (B1213489) H3 receptors, which are involved in regulating neurotransmission. google.com The N-methylpiperidine scaffold is also a common feature in compounds targeting various CNS receptors and transporters. nih.gov

Enzyme Inhibitors: The rigid cyclopropyl group can confer high potency and selectivity for enzyme active sites. For instance, fluorinated cyclopropylamine compounds have been patented as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. google.com Furthermore, other N-cyclopropyl piperidine derivatives have been explored as potential enzyme inhibitors for targets like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The specific (S)-stereochemistry of the compound implies that it is likely intended for chiral recognition by a specific biological target, a hallmark of enzyme inhibition or selective receptor binding.

Scaffold for Chemical Library Synthesis: The secondary amine in this compound serves as a convenient chemical handle. This allows the compound to be used as a versatile building block for the synthesis of a larger library of more complex molecules. nih.gov By attaching various substituents to the amine, researchers can systematically explore the chemical space around this core scaffold to discover compounds with novel biological activities. researchgate.netscribd.com

Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-cyclopropyl-1-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANKZASBOVHULO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001237604 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354000-40-0 | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354000-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinamine, N-cyclopropyl-1-methyl-, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001237604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Cyclopropyl S 1 Methyl Piperidin 3 Yl Amine and Its Analogues

Retrosynthetic Analysis of the Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine Scaffold

A retrosynthetic analysis of the target molecule reveals several potential disconnections. The most logical and convergent approaches involve disconnecting the molecule at the C-N bond linking the two core moieties or at the C-N bond at the C3 position of the piperidine (B6355638) ring.

Strategy A involves a disconnection across the bond between the cyclopropyl (B3062369) group and the piperidine nitrogen atom. This approach is less common for secondary amines of this type and would lead to two key synthons: (S)-1-methyl-piperidin-3-amine and a cyclopropylating agent. While feasible, controlling selectivity and potential side reactions can be challenging.

Strategy B , a more synthetically practical approach, involves the disconnection of the C3-N bond of the piperidine ring. This leads to two primary building blocks: cyclopropylamine (B47189) and a suitable electrophilic piperidine precursor. This strategy offers greater flexibility and leverages well-established chemical transformations. The piperidine precursor could be a chiral ketone, (S)-1-methyl-3-piperidone, for a reductive amination pathway, or a piperidine ring with a leaving group at the C3 position (e.g., a tosylate or halide) in the correct (S)-configuration for a nucleophilic substitution reaction. This latter strategy is often preferred as it allows for the secure installation of the critical stereocenter before coupling with the cyclopropylamine.

Approaches to Cyclopropylamine Moiety Synthesis

The cyclopropylamine unit is a valuable structural motif in medicinal chemistry, and numerous methods for its synthesis have been developed. chemrxiv.org These can be broadly categorized into strategies that form the cyclopropane (B1198618) ring on a pre-functionalized substrate and those that introduce the amine group onto a pre-existing cyclopropane ring.

The construction of the strained three-membered ring is a key challenge. Modern organic synthesis offers several powerful methods to achieve this transformation, some of which allow for asymmetric synthesis, providing access to chiral cyclopropanes. dicp.ac.cnnih.govacs.org

Kulinkovich-Szymoniak Reaction: This reaction provides a direct and efficient route to primary cyclopropylamines from nitriles. organic-chemistry.org It involves the treatment of a nitrile with a Grignard reagent (such as ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, like titanium(IV) isopropoxide, followed by activation with a Lewis acid. organic-chemistry.orgacsgcipr.org This method transforms the nitrile's carbon-nitrogen triple bond into the C-N single bond of the cyclopropylamine.

Catalytic Cyclopropanation of Alkenes: This is a general approach for synthesizing cyclopropanes. dicp.ac.cnnih.gov The reaction involves the addition of a carbene, often generated from a diazoalkane, to an alkene. nih.gov The use of chiral transition metal catalysts, such as those based on rhodium, copper, or cobalt, can render this process highly enantioselective. nih.gov To mitigate the hazards associated with diazoalkanes, safer carbene precursors like gem-dichloroalkanes have been developed. dicp.ac.cnacs.org

Simmons-Smith Reaction: A classical method for cyclopropanation, the Simmons-Smith reaction utilizes a carbenoid, typically generated from diiodomethane and a zinc-copper couple. nih.gov While traditionally used for non-stabilized carbene transfer, developing asymmetric variants remains a significant area of research. nih.gov

Table 1: Comparison of Key Cyclopropane Ring Formation Strategies

| Method | Precursors | Reagents/Catalyst | Key Features |

|---|---|---|---|

| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard reagents | Ti(OiPr)₄, Lewis Acid | Direct synthesis of primary cyclopropylamines. organic-chemistry.org |

| Catalytic Cyclopropanation | Alkenes, Diazo compounds (or surrogates) | Chiral Rh, Cu, or Co complexes | High potential for asymmetric induction. nih.govacs.org |

| Simmons-Smith Reaction | Alkenes | CH₂I₂, Zn(Cu) | Classic method, well-suited for simple cyclopropanations. nih.gov |

Once the cyclopropylamine moiety is formed, it can be coupled with the piperidine fragment. Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in the pharmaceutical industry. sigmaaldrich.comwikipedia.org

Reductive Amination: This one-pot procedure involves the reaction of an amine (cyclopropylamine) with a carbonyl compound (a piperidone precursor) to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com This strategy directly forms the desired C-N bond connecting the two fragments.

Nucleophilic Substitution: If the piperidine precursor bears a good leaving group at the C3 position, a direct Sₙ2 reaction with cyclopropylamine can form the target bond. This requires careful selection of a non-nucleophilic base to avoid elimination side reactions and precise stereochemical control in the synthesis of the piperidine electrophile.

Piperidine Ring Synthesis and Functionalization

The substituted piperidine ring is one of the most prevalent heterocyclic motifs in approved pharmaceuticals. nih.gov Its synthesis, particularly with stereochemical control, is a cornerstone of medicinal chemistry.

The construction of the six-membered piperidine ring can be achieved through various cyclization strategies or by modification of aromatic precursors.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a robust and scalable method for producing piperidines. nih.govorganic-chemistry.org This transformation can be accomplished using various heterogeneous catalysts, such as rhodium-on-carbon (Rh/C), palladium-on-carbon (Pd/C), or nickel-based catalysts, often under hydrogen pressure. nih.govdicp.ac.cn The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in some cases, diastereoselectivity. nih.gov

Intramolecular Cyclization: Building the ring from acyclic precursors offers excellent control over substituent placement. Methods like the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule, can be rendered asymmetric through the use of chiral catalysts. rsc.org Another powerful method is the double reductive amination of 1,5-dicarbonyl compounds, which can construct the piperidine ring in a single step with a chosen nitrogen source. chim.it

Table 2: Selected Strategies for Piperidine Core Formation

| Method | Starting Material | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridine | H₂, Pd/C or Rh/C catalyst | Saturated piperidine ring. nih.govorganic-chemistry.org |

| Asymmetric aza-Michael Reaction | Acyclic amino-enone | Chiral phosphoric acid catalyst | Chiral spiropiperidines. rsc.org |

| Double Reductive Amination | 1,5-Dicarbonyl compound | NH₃ (or amine), NaBH₃CN | Polyhydroxypiperidines. chim.it |

Achieving the specific (S)-configuration at the C3 position is the most critical aspect of the synthesis. Several asymmetric strategies can be employed to install this chiral center with high fidelity.

Enzymatic Kinetic Resolution and Asymmetric Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach. The asymmetric amination of a prochiral ketone, such as N-Boc-3-piperidone, using ω-transaminases can produce enantiomerically pure (S)-3-amino-N-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orggoogle.com This method provides direct access to the desired chiral amine precursor.

Resolution of Racemates: A classical but effective method involves the resolution of a racemic mixture of 3-aminopiperidine. nih.gov This is achieved by reacting the racemate with an enantiomerically pure chiral acid, such as dibenzoyl-D-tartaric acid or a chiral phosphoric acid, to form a pair of diastereomeric salts. nih.govgoogle.com These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be liberated from the resolved salt. google.com

Asymmetric Hydrogenation: The asymmetric reduction of activated pyridine precursors (pyridinium salts) can directly generate chiral piperidines. dicp.ac.cn This can be achieved via transfer hydrogenation using a chiral environment or with homogeneous chiral metal catalysts. dicp.ac.cnresearchgate.net

N-Methylation: Once the chiral (S)-3-aminopiperidine core is established and coupled to the cyclopropyl group, the final N-methylation step is typically straightforward. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of primary or secondary amines without affecting other functional groups.

By combining these advanced synthetic methodologies, a convergent and stereocontrolled synthesis of this compound can be designed and executed, providing access to this and related complex molecular architectures for further investigation.

Diversification of Piperidine Substituents

The synthesis of analogues of this compound often requires the introduction of various substituents on the piperidine ring. A versatile synthetic route starting from a readily available chiral precursor, such as L-glutamic acid, allows for the creation of a library of enantiomerically pure 3-(N-Boc amino) piperidine derivatives. researchgate.net This multi-step approach involves the conversion of the diol derived from L-glutamic acid into a ditosylate, which can then react with different amines to yield a range of N-substituted piperidines. researchgate.net The N-Boc protecting group is advantageous as it enhances stability and allows for selective modifications. The reactivity in this nucleophilic substitution reaction can be influenced by the steric bulk of the amine. researchgate.net

Coupling Strategies for Cyclopropyl-Amine and Piperidine Subunits

Once the chiral (S)-1-methyl-piperidin-3-amine intermediate is obtained, the final step is the coupling with the cyclopropylamine moiety. This can be achieved through several established synthetic protocols.

Amidation followed by reduction is a two-step process that can be employed. This involves the reaction of (S)-1-methyl-piperidin-3-amine with cyclopropanecarboxylic acid or its activated derivative (e.g., acyl chloride) to form an amide intermediate. This is followed by the reduction of the amide carbonyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the final secondary amine.

Reductive amination is a more direct, one-pot method for forming the C-N bond. researchgate.net This reaction involves the condensation of (S)-1-methyl-piperidin-3-amine with cyclopropanecarboxaldehyde to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). nih.govmdpi.com Reductive amination is a widely used and reliable method in pharmaceutical chemistry for the construction of carbon-nitrogen bonds. researchgate.net

The efficiency of the coupling reaction is highly dependent on the chosen methodology and the optimization of reaction conditions. For reductive amination, the choice of the reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity. nih.gov The reaction is typically carried out in a suitable solvent, such as dichloromethane or dichloroethane, and may be facilitated by the addition of a mild acid, like acetic acid, to promote imine formation. nih.gov

In catalytic reductive amination, the use of hydrogen gas with a metal catalyst, such as cobalt-based composites, can provide high yields of the target amine. mdpi.com Optimization of parameters like hydrogen pressure and temperature is crucial for achieving quantitative conversion. mdpi.com For instance, amination of p-methoxybenzaldehyde with n-butylamine on Co-containing composites at 150 °C and 150 bar H₂ pressure resulted in quantitative yields. mdpi.com While specific conditions for the coupling of cyclopropanecarboxaldehyde with (S)-1-methyl-piperidin-3-amine are not detailed in the provided search results, these general principles of optimizing solvent, temperature, pressure, and catalyst (if applicable) would be key to enhancing the yield of this compound.

Synthesis of Deuterated and Isotopically Labeled this compound Analogues for Research Probes

The synthesis of deuterated and isotopically labeled analogues of pharmacologically active compounds is a critical component of modern drug discovery and development. These labeled molecules serve as invaluable research probes for a variety of applications, including metabolic studies, pharmacokinetic profiling, and as internal standards for quantitative bioanalysis. The introduction of heavy isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecular structure of this compound can provide crucial insights into its biological fate and mechanism of action without significantly altering its pharmacological properties.

One plausible approach involves the initial synthesis of an isotopically labeled cyclopropylamine. For instance, ¹³C-labeling of the cyclopropyl ring can be achieved through the cyclopropanation of an appropriate alkene using a ¹³C-labeled Grignard reagent, such as ¹³C-ethylmagnesium bromide, in the presence of a titanium catalyst. electronicsandbooks.comresearchgate.net The resulting labeled cyclopropyl derivative can then be converted to the corresponding amine. An alternative strategy for introducing a labeled cyclopropyl group is through a Curtius rearrangement of a labeled cyclopropanecarboxylic acid. nih.gov

Deuterium labeling of the cyclopropylamine moiety can be accomplished through various methods, including the reduction of a suitable precursor with a deuterium source. For example, the reduction of a cyclopropyl nitrile or amide using lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at the α-position to the nitrogen. rsc.orgnih.gov

Subsequently, the isotopically labeled cyclopropylamine can be coupled with a suitable precursor of the (S)-1-methyl-piperidin-3-yl fragment. This can be achieved through a reductive amination reaction with (S)-1-methyl-piperidin-3-one, where the labeled cyclopropylamine is reacted with the ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

Alternatively, the isotopic label can be incorporated into the (S)-1-methyl-piperidin-3-yl moiety. For instance, the N-methyl group can be deuterated using the Eschweiler-Clarke reaction, which employs deuterated formic acid (DCO₂D) and formaldehyde. soton.ac.uk This method provides a straightforward way to introduce a -CD₃ group. For ¹³C-labeling of the N-methyl group, ¹³C-methyl iodide can be used to alkylate the corresponding secondary amine precursor, (S)-piperidin-3-yl-cyclopropylamine.

Deuterium can also be introduced at other positions on the piperidine ring. Catalytic hydrogen isotope exchange (HIE) reactions, often employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of deuterium gas (D₂) or heavy water (D₂O), can lead to the exchange of C-H bonds for C-D bonds. mdpi.comx-chemrx.com The regioselectivity of this exchange can sometimes be controlled by the reaction conditions.

A general strategy for the synthesis of deuterated amines involves the treatment of ynamides with a mixture of triflic acid and a deuterated silane, which can provide amines selectively deuterated at the α and/or β positions. rsc.orgnih.gov This method could potentially be adapted for the synthesis of a deuterated (S)-1-methyl-piperidin-3-yl precursor.

The following table summarizes potential strategies for the synthesis of deuterated and isotopically labeled this compound analogues.

| Isotopic Label | Position of Label | Proposed Synthetic Strategy | Key Labeled Reagent | Potential Application |

| ¹³C | Cyclopropyl Ring | Cyclopropanation of an N-formyl tetrahydropyridine derivative followed by further synthetic steps. electronicsandbooks.comresearchgate.net | ¹³C-labeled ethyl bromide | Mechanistic studies of enzymes like Monoamine Oxidase (MAO). electronicsandbooks.comresearchgate.net |

| D | N-Methyl Group | Eschweiler-Clarke reaction on (S)-piperidin-3-yl-cyclopropylamine. soton.ac.uk | Deuterated formic acid (DCO₂D) | Investigating N-demethylation metabolism. |

| D | α- to piperidine N | Catalytic Hydrogen Isotope Exchange (HIE) on a suitable piperidine precursor. mdpi.comx-chemrx.com | Deuterium gas (D₂) or heavy water (D₂O) | Probing metabolic stability at the α-position. |

| ¹³C | N-Methyl Group | Alkylation of (S)-piperidin-3-yl-cyclopropylamine. | ¹³C-methyl iodide | Quantitative analysis using mass spectrometry. |

| D | Piperidine Ring | Reduction of a pyridinium salt precursor. | Sodium borodeuteride (NaBD₄) | Internal standard for pharmacokinetic studies. |

These isotopically labeled analogues are crucial for preclinical and clinical research. For example, deuterium substitution at a site of metabolic oxidation can lead to a kinetic isotope effect, slowing down the rate of metabolism and potentially improving the pharmacokinetic profile of the drug. ¹³C- or ¹⁵N-labeled compounds are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the drug and its metabolites in biological samples.

The choice of the isotopic label and its position within the molecule depends on the specific research question being addressed. The synthetic strategies outlined above, based on established chemical principles, provide a framework for the preparation of these essential research tools.

Lack of Specific Research Data Prevents In-Depth SAR Analysis of this compound

Therefore, it is not possible to construct an article that adheres to the requested detailed outline, which includes sections on the stereochemical and substituent effects of the cyclopropyl moiety and the piperidine ring system. Generating content for these specific subsections without supporting experimental data would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The creation of the mandated data tables is likewise unachievable due to the absence of the necessary comparative biological activity data.

While general principles of medicinal chemistry regarding cyclopropyl and piperidine moieties are well-documented, applying these generalities to a specific, unstudied compound without direct evidence would not constitute the "thorough, informative, and scientifically accurate content" requested.

Until dedicated research on the synthesis and biological evaluation of a series of this compound derivatives is published, a detailed SAR investigation as outlined cannot be conducted.

Structure Activity Relationship Sar Investigations of Cyclopropyl S 1 Methyl Piperidin 3 Yl Amine Derivatives

Amine Linker Contributions to SAR

The amine linker, connecting the cyclopropyl (B3062369) and piperidine (B6355638) moieties, is a pivotal element influencing both the pharmacokinetic and pharmacodynamic properties of this class of compounds. Its conformation, flexibility, and hydrogen bonding potential are key determinants of binding affinity and selectivity.

Conformation and Flexibility of the Amine Linkage

The flexibility of the linker allows the cyclopropyl and piperidine groups to adopt various spatial arrangements. An optimal level of flexibility is necessary; a linker that is too rigid may prevent the molecule from achieving the ideal binding conformation, while an overly flexible linker can lead to an entropic penalty upon binding, thereby reducing affinity. In derivatives such as N-arylpiperdin-3-yl-cyclopropane carboxamides, the amide bond introduces a degree of planarity and rigidity, restricting the rotation and influencing the preferred orientation of the substituent groups. nih.gov This conformational constraint can be advantageous, locking the molecule into a bioactive conformation and enhancing potency.

Hydrogen Bonding Potential and SAR

The secondary amine in the parent scaffold is a critical hydrogen bond donor, a role that is fundamental to many ligand-receptor interactions. This hydrogen-bonding capability can be modulated through chemical modification to probe its importance in the SAR. For instance, acylation of the amine to form an amide, as seen in N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, alters the hydrogen bonding profile. nih.gov The resulting amide can still act as a hydrogen bond donor (via the N-H) and introduces a potent hydrogen bond acceptor (the carbonyl oxygen).

The interaction energy of hydrogen bonds can vary significantly, from weak interactions of approximately -0.7 kcal·mol⁻¹ to much stronger bonds of about -5 kcal·mol⁻¹ for more polarized groups like amides and alcohols. acs.org The strength and geometry of these bonds are critical for stabilizing the ligand-receptor complex. Studies on various heterocyclic compounds have repeatedly shown that the strategic placement of hydrogen bond donors and acceptors is essential for achieving high binding affinity and specificity. mdpi.comacs.org The ability of the amine linker to form these directional interactions often dictates the compound's biological activity.

Systematic Structural Modifications and Derivative Libraries

To comprehensively map the SAR of the Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine scaffold, systematic structural modifications are undertaken, often leading to the creation of extensive derivative libraries.

Rational Design of Analogues for SAR Elucidation

Rational drug design involves the synthesis of analogues where specific parts of the lead molecule are altered to probe their function. For the cyclopropyl-piperidinyl scaffold, modifications can be targeted at three primary regions:

The Cyclopropyl Moiety: The cyclopropyl group is a valuable structural element in medicinal chemistry, often acting as a rigid scaffold or a bioisostere for other groups. longdom.org Its size and lipophilicity can be altered. For example, in studies of related compounds, replacing or substituting the cyclopropyl group has been shown to significantly affect target affinity. The N-(cyclopropylmethyl) derivative of one compound series displayed exceptionally high affinity for the dopamine transporter, highlighting the favorable interactions conferred by this group. nih.gov

The Piperidine Ring: Substitutions on the piperidine ring can influence solubility, metabolic stability, and receptor interactions. researchgate.netajchem-a.comnih.gov In the development of piperidine-based renin inhibitors, SAR optimization of substituents on the piperidine ring was crucial for enhancing potency and oral bioavailability. nih.govresearchgate.net

The Amine Linker and its Substituents: As previously discussed, modifying the amine linker, for instance by converting it to an amide or urea, directly impacts its electronic and steric properties. Further derivatization by adding aryl groups, as in the case of N-arylpiperdin-3-yl-cyclopropane carboxamides, allows for the exploration of additional binding pockets and hydrophobic interactions. nih.gov

The table below presents data from a study on N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives, illustrating how systematic modifications affect binding affinity at melatonin receptors (MT₁ and MT₂).

| Compound | Aryl Substituent (Ar) | MT₁ Ki (nM) | MT₂ Ki (nM) |

|---|---|---|---|

| 18a | Naphthalen-1-yl | 3.3 | 1.0 |

| 18b | 7-Methoxy-naphthalen-1-yl | 0.31 | 0.08 |

| 18c | 4-Phenyl-phenyl | 11 | 1.8 |

| 18d | Indan-4-yl | 1.4 | 0.24 |

Table 1. SAR of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives at melatonin receptors. Data synthesized from Zhou et al., 2011. nih.gov

As shown, the addition of a methoxy group to the naphthalene ring (Compound 18b) dramatically increased the binding affinity for both MT₁ and MT₂ receptors compared to the unsubstituted naphthalene (Compound 18a), indicating a key interaction in that region of the binding site.

High-Throughput Screening (HTS) and Hit Optimization in Compound Series

High-Throughput Screening (HTS) enables the rapid evaluation of large libraries of compounds to identify initial "hits" with desired biological activity. Once a promising scaffold like this compound is identified, HTS can be used to screen diverse libraries of building blocks (e.g., various aldehydes, amines, or carboxylic acids) that can be appended to the core structure.

Following the primary screen, hits are subjected to a rigorous validation and optimization process. This involves:

Hit Confirmation: Re-testing the initial hits to eliminate false positives.

Dose-Response Analysis: Determining the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

Secondary and Orthogonal Assays: Testing hits in different assays to confirm their mechanism of action and rule out non-specific activity.

Hit-to-Lead Optimization: A medicinal chemistry campaign is initiated around the most promising hits. Analogues are synthesized to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guided by the initial SAR data.

This iterative cycle of design, synthesis, and testing is fundamental to refining a hit compound into a viable lead candidate for further development.

Pharmacophore Generation and Ligand Design Principles from SAR Data

The accumulated SAR data from derivative libraries allows for the creation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net

For the this compound series, a pharmacophore model would likely include:

A hydrophobic feature corresponding to the cyclopropyl group.

A positive ionizable feature or hydrogen bond donor from the piperidine nitrogen or the amine linker.

Additional hydrophobic or aromatic features based on the substituents that yield the highest potency (e.g., the 7-methoxy-naphthalene group in the example above). nih.gov

Computational techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can further refine this model by correlating the 3D properties of the molecules with their biological activity. nih.govmdpi.comarabjchem.org These validated pharmacophore models serve as powerful tools for virtual screening of large compound databases to identify novel, structurally diverse molecules that fit the model and are likely to be active. This significantly accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with a higher probability of success.

Molecular Interactions and Biological Mechanisms of Cyclopropyl S 1 Methyl Piperidin 3 Yl Amine

Enzyme Inhibition and Modulatory Activities (in vitro)This part of the investigation was set to examine the compound's effects on enzyme function. The planned subsections included:

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive):This was to elucidate the mode through which the compound inhibits enzyme function.

However, extensive searches have failed to locate any published studies, clinical trial data, or patent applications that contain the specific experimental data required to populate these sections. While research exists on related structures, such as other cyclopropylamine (B47189) derivatives or substituted piperidines, this information is not directly applicable to Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine and therefore falls outside the strict scope of this intended article.

The absence of such fundamental data in the public domain suggests that the compound may be a novel entity that has not yet been extensively studied, or that research pertaining to it is proprietary and not publicly disclosed. Consequently, a scientifically accurate article detailing its molecular interactions and biological mechanisms as outlined cannot be generated at this time.

Allosteric Modulation in Enzyme Systems

Allosteric modulators are molecules that bind to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. This mechanism can offer greater specificity and a more nuanced control over biological processes compared to direct inhibition or activation of the active site.

A thorough search for studies investigating this compound as an allosteric modulator of any enzyme system did not yield any specific results. There are no published data, such as enzyme kinetic studies or structural analyses, to suggest that this compound functions as an allosteric modulator. While compounds containing cyclopropyl (B3062369) or piperidine (B6355638) moieties have been explored as allosteric modulators for various targets, no such research has been specifically linked to this compound.

Intracellular Target Engagement and Functional Modulation (cellular assays)

To understand a compound's biological effects, it is crucial to determine if and how it interacts with its intended target within a cellular environment. A variety of assays are employed for this purpose.

Cell-Based Reporter Gene Assays for Target Activation/Inhibition

Reporter gene assays are a common method to study the activation or inhibition of a specific signaling pathway by a compound. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.

No studies utilizing cell-based reporter gene assays to evaluate the activity of this compound have been found in the public domain. Consequently, there is no data available to demonstrate its potential to either activate or inhibit any specific cellular target through this method.

Cellular Permeability and Uptake Studies relevant to Target Access

For a compound to be effective against an intracellular target, it must be able to cross the cell membrane. Cellular permeability and uptake studies are therefore essential to understand a compound's potential for biological activity.

There are no published studies that have specifically investigated the cellular permeability or uptake mechanisms of this compound. Information regarding its ability to access intracellular targets is therefore not available.

Molecular-Level Interactions with Biological Macromolecules

Understanding the precise interaction between a compound and its biological target at the molecular level is fundamental for rational drug design and optimization.

Identification of Key Binding Site Residues

Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are used to identify the specific amino acid residues within a protein's binding pocket that interact with a ligand. This information is critical for understanding the basis of a compound's potency and selectivity.

No research has been published that identifies the key binding site residues for this compound with any biological macromolecule. Without a known biological target and experimental data, any discussion of its molecular interactions would be purely speculative.

Role of Specific Chemical Features in Ligand-Target Recognition

The binding of a ligand to its biological target is a highly specific process governed by the sum of its intermolecular interactions. In this compound, each chemical moiety—the cyclopropyl group, the piperidine ring, and the amine function—plays a crucial role in defining its potential pharmacodynamic and pharmacokinetic profile.

Cyclopropyl Group: The inclusion of a cyclopropyl ring in a molecule is a common strategy in drug design to enhance various properties. researchgate.netnih.gov Due to its three-membered ring structure, it imposes significant conformational rigidity on the molecule. iris-biotech.de This pre-organization of the ligand into a specific conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to a more favorable and higher-affinity interaction. iris-biotech.dersc.org

The cyclopropyl group is a small, lipophilic moiety that can engage in favorable hydrophobic interactions within the binding pocket of a target protein. rsc.org Its unique electronic properties, including enhanced π-character in its C-C bonds, allow it to participate in less common but significant interactions, such as C–H⋯π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. researchgate.netrsc.org Furthermore, this group can act as a "hydrophobic anchor," fitting into specific hydrophobic subpockets of an enzyme or receptor. rsc.org Replacing other alkyl groups like isopropyl with a cyclopropyl moiety can also increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de

Piperidine Ring: The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous therapeutic agents. nbinno.comnih.gov It serves as a three-dimensional framework that correctly orients the other functional groups for optimal interaction with a biological target. iris-biotech.de As a saturated heterocycle, the piperidine ring predominantly adopts a stable chair conformation, similar to cyclohexane. wikipedia.org The N-methyl group and the cyclopropyl-amine substituent can exist in either axial or equatorial positions. For N-methylpiperidine, the equatorial conformation is significantly more stable. wikipedia.org The specific stereochemistry at the 3-position ((S)-configuration) will dictate a precise spatial orientation of the cyclopropyl-amine substituent, which is critical for chiral recognition by the target protein. The piperidine moiety itself is often a key structural element for activity at various receptors, such as sigma (σ) and histamine (B1213489) H3 receptors. nih.gov

Amine Group: The secondary amine in the molecule is a critical functional group for ligand-target recognition. As a protonable nitrogen, it can act as a hydrogen bond donor. At physiological pH, this amine is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This positive charge is pivotal for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the active site of a receptor or enzyme. This type of electrostatic interaction is often a primary determinant of binding affinity. Pharmacophore models for many receptor families, including G-protein coupled receptors (GPCRs) and ion channels, frequently feature a mandatory basic amine site. nih.gov

| Chemical Feature | Primary Role in Recognition | Potential Interactions | Impact on Binding |

|---|---|---|---|

| Cyclopropyl Group | Conformational rigidity; Hydrophobic anchoring | Hydrophobic interactions; C–H⋯π interactions | Increases binding affinity (entropic effect); Enhances metabolic stability |

| Piperidine Ring | Structural scaffold; Chiral presentation | Van der Waals forces | Orients substituents for optimal binding; Provides stereospecificity |

| Secondary Amine | Hydrogen bonding; Electrostatic interactions | Hydrogen bonds (as donor); Ionic bonds/salt bridges (when protonated) | Acts as a key anchoring point; often essential for high-affinity binding |

Conformational Dynamics in Ligand-Target Complex Formation

The process of a ligand binding to its target is dynamic, often involving conformational changes in both the ligand and the protein. This concept of "induced fit" is fundamental to molecular recognition.

The conformational landscape of this compound is largely dictated by the interplay between the rigid cyclopropyl group and the more flexible piperidine ring. The piperidine ring can undergo ring inversion between two chair conformations, although the energy barrier for this is higher than for nitrogen inversion. wikipedia.org However, the N-methyl substituent strongly favors an equatorial position, which restricts the ring's conformational flexibility. wikipedia.org

Upon approaching the target's binding site, the ligand must adopt a specific "bioactive" conformation. The inherent rigidity of the cyclopropyl group helps to limit the number of possible low-energy conformations the molecule can adopt in solution. iris-biotech.de This pre-organization means that less conformational entropy is lost upon binding, which is thermodynamically favorable. researchgate.netnih.gov

While the chair form is the most stable, less favorable twist-boat conformations can sometimes be stabilized by interactions within a protein's binding site. nih.gov The transition to such a conformation, if required for binding, would involve an energetic cost. Molecular dynamics simulations of similar piperidine-containing ligands have shown that while the ligand may be flexible in solution, it becomes locked into a single, well-defined conformation upon forming a stable complex with its target protein. rsc.org The final bound conformation is one that maximizes favorable intermolecular contacts, such as hydrogen bonds from the amine and hydrophobic interactions from the cyclopropyl group, while minimizing steric clashes. The (S)-stereocenter ensures that these interactions occur in a highly specific and directional manner, which is crucial for biological activity and selectivity.

| Molecular Fragment | Conformational Feature | Implication for Binding |

|---|---|---|

| Cyclopropyl Group | Rigid, planar triangle of carbons | Reduces the number of accessible conformations; lowers entropic cost of binding. |

| Piperidine Ring | Prefers chair conformation; can undergo ring inversion. | The ground-state chair form is likely the binding conformation, but protein interactions can potentially stabilize other forms like twist-boat. nih.gov |

| N-Methyl Group | Strong preference for equatorial position. wikipedia.org | Restricts the overall conformational freedom of the piperidine ring. |

| Overall Molecule | Semi-rigid structure | The molecule explores a limited conformational space, facilitating faster recognition and binding to the target site. |

Lack of Publicly Available Research Data Precludes Article Generation

A thorough and extensive search of publicly available scientific literature and computational chemistry databases has revealed no specific research data for the chemical compound This compound . Consequently, it is not possible to generate the requested article focusing on the computational chemistry and molecular modeling studies of this specific molecule.

The user's instructions required a detailed and scientifically accurate article structured around a specific outline, including data tables and in-depth research findings. This would necessitate access to published studies on:

Quantum Chemical Calculations: Including energy minimization, conformational sampling, and analysis of electronic structure (e.g., frontier orbitals, charge distribution).

Molecular Docking and Ligand-Target Binding Prediction: Including details on docking algorithms, scoring functions, analyses of ligand-protein interactions (e.g., hydrogen bonding, hydrophobic interactions), and the use of docking to rationalize Structure-Activity Relationship (SAR) data.

The performed searches for scholarly articles and data pertaining to "this compound" did not yield any specific results containing the required computational data. While general information exists on the computational analysis of related substructures like cyclopropylamines and piperidine derivatives, the strict requirement to focus solely on the specified compound prevents the use of analogous data.

Without primary research findings, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Therefore, the generation of an article that adheres to the user's specific and detailed instructions is not feasible at this time.

Computational Chemistry and Molecular Modeling Studies of Cyclopropyl S 1 Methyl Piperidin 3 Yl Amine

Molecular Dynamics Simulations for Dynamic Binding Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating the complex and dynamic environment of a biological system, MD can reveal how a ligand like Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine interacts with its target protein, providing a moving picture of the binding process rather than a static snapshot.

Once a potential binding pose of this compound within a target protein is predicted (often through molecular docking), MD simulations are employed to assess the stability of this interaction. Over the course of a simulation, typically lasting hundreds of nanoseconds, the movements of the ligand and the protein are tracked. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial position are calculated to determine if the binding pose is stable. A stable complex will show minimal deviation, indicating a durable interaction.

Furthermore, these simulations highlight the flexibility of both the ligand and the protein's binding pocket. The analysis of root-mean-square fluctuation (RMSF) for specific amino acid residues can identify which parts of the protein are rigid and which are more mobile upon ligand binding. For this compound, this could reveal how the cyclopropyl (B3062369) and methyl-piperidinyl groups adapt their conformation to fit optimally within the binding site and which residues in the target protein move to accommodate the ligand. Studies on similar piperidine-based compounds have shown that such dynamic fitting is crucial for high-affinity binding nih.gov.

Table 1: Example MD Simulation Stability Metrics for a Hypothetical Ligand-Target Complex

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Indicates high stability of the ligand in the binding pocket. |

| Average Protein Backbone RMSD | 2.0 Å | Shows overall stability of the protein structure during simulation. |

| Key Residue RMSF (e.g., Asp110) | 0.8 Å | Low fluctuation suggests a stable, critical interaction point. |

| Key Residue RMSF (e.g., Loop 7) | 3.5 Å | High fluctuation may indicate a flexible loop region adapting to the ligand. |

QSAR (Quantitative Structure-Activity Relationship) and Machine Learning Approaches

QSAR and machine learning (ML) are computational techniques that correlate the chemical structure of compounds with their biological activity. These methods are essential for optimizing lead compounds and predicting the activity of novel molecules.

To develop a predictive QSAR or ML model for derivatives of this compound, a dataset of structurally similar compounds with known biological activities (e.g., binding affinity or inhibitory concentration) is required. Various algorithms can be used to build the model, including classical methods like Multiple Linear Regression (MLR) and more advanced techniques like Random Forest (RF), Support Vector Machines (SVM), and Gradient Boosting nih.govmdpi.com.

The goal is to create a mathematical model that can accurately forecast the activity of new, untested compounds based solely on their structural features. For instance, a model could be trained to predict the affinity of new piperidine (B6355638) analogs for a specific receptor. The performance of these models is rigorously validated using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (q²), which assess their predictive power mdpi.com. High-quality models can significantly accelerate the drug discovery process by prioritizing which novel compounds to synthesize and test experimentally nih.gov.

Table 2: Illustrative Performance of Different Machine Learning Models in Predicting Biological Activity

| Model Algorithm | R² (Training Set) | q² (Cross-Validation) | RMSE (Test Set) |

| Multiple Linear Regression | 0.65 | 0.58 | 0.75 |

| Random Forest | 0.92 | 0.81 | 0.31 |

| Support Vector Machine | 0.85 | 0.76 | 0.45 |

| Gradient Boosting | 0.88 | 0.79 | 0.39 |

The foundation of any QSAR/ML model is the numerical representation of the chemical structures through molecular descriptors. These descriptors quantify various aspects of a molecule, including:

1D Descriptors: Molecular weight, atom counts, bond counts.

2D Descriptors: Topological indices, molecular connectivity, and structural fragments.

3D Descriptors: Molecular shape, volume, and surface area properties like solvent-accessible surface area.

Physicochemical Descriptors: Lipophilicity (logP), electronic properties (pKa), and molar refractivity.

For a series of analogs of this compound, thousands of descriptors could be calculated. Feature selection is a critical step to identify the most relevant descriptors that influence biological activity, thereby avoiding model overfitting. Techniques like recursive feature elimination or genetic algorithms are often used. Studies on related amine compounds have shown that steric, electrostatic, and hydrophobic fields are often critical determinants of activity mdpi.comnih.gov. Identifying these key features provides direct insights into the structure-activity relationship (SAR), guiding chemists on which parts of the molecule to modify to enhance activity.

Protein Engineering and Mutational Studies Guided by Computational Predictions

Computational models can predict how specific changes in the target protein's structure might affect ligand binding. By simulating the impact of amino acid mutations, researchers can identify key residues that are critical for the interaction with this compound.

For example, MD simulations and binding free energy calculations can be performed on both the wild-type protein and a series of in silico mutants (e.g., changing an aspartic acid to an asparagine to remove a negative charge, or a leucine to an alanine to reduce steric bulk). If a specific mutation is predicted to drastically reduce the binding affinity of this compound, it confirms the importance of that residue in the binding interaction. This information is invaluable for understanding the mechanism of action and can explain phenomena like drug resistance, where mutations in a target protein lead to a loss of drug efficacy. These computational predictions provide a clear rationale for subsequent experimental mutagenesis studies to validate the findings. Computational analyses of similar ligand-protein systems have successfully identified crucial interactions, such as those involving salt bridges with aspartate residues, that are essential for high-affinity binding nih.gov.

Future Directions in Cyclopropyl S 1 Methyl Piperidin 3 Yl Amine Research

Emerging Methodologies for Chiral Amine and Piperidine (B6355638) Synthesis

The synthesis of structurally complex chiral amines and piperidines, key components of the target molecule, is a continuously evolving field. Recent progress has focused on developing more efficient, stereoselective, and scalable methods.

Chiral Amine Synthesis:

Traditional methods for synthesizing chiral amines often involve multi-step processes. organic-chemistry.org However, recent advancements are streamlining these syntheses. One-step methods, such as the cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents, offer a more direct route to primary cyclopropylamines. organic-chemistry.org The optimization of this reaction using reagents like Ti(OiPr)4 and BF3·OEt2 has shown promising yields. organic-chemistry.org

Enzymatic and chemoenzymatic cascades are also gaining prominence for their high enantioselectivity and environmentally friendly nature. beilstein-journals.org Immobilized ω-transaminases, for instance, have been successfully used in the asymmetric synthesis of chiral 3-aminopiperidines, achieving high enantiomeric excess. beilstein-journals.org

Piperidine Synthesis:

The construction of the piperidine ring has seen significant innovation. Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from readily available starting materials. ajchem-a.com Furthermore, continuous flow protocols are being developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, demonstrating high diastereoselectivity and yields in a matter of minutes. acs.org These advanced methods could be adapted for the efficient and stereocontrolled synthesis of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine and its derivatives. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been shown to produce a variety of functionalized piperidines with high yields and diastereomeric ratios. acs.org

| Method | Key Features | Potential Application |

| Ti(II)/Lewis Acid-Mediated Coupling | One-step synthesis of primary cyclopropylamines from nitriles. | Direct synthesis of the cyclopropylamine (B47189) moiety. |

| Immobilized ω-Transaminases | High enantioselectivity for chiral amine synthesis. | Stereoselective synthesis of the (S)-3-aminopiperidine core. |

| Gold-Catalyzed Annulation | Direct assembly of highly substituted piperidines. | Construction of complex piperidine analogues. |

| Continuous Flow Synthesis | Rapid, scalable, and highly diastereoselective. | Efficient production of chiral piperidine intermediates. |

Integration of Advanced Biophysical Techniques for Ligand-Target Characterization

A deeper understanding of the molecular interactions between this compound analogues and their biological targets is crucial for rational drug design. Advanced biophysical techniques offer powerful tools for elucidating these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for studying ligand-binding events at an atomic level. springernature.com It can provide detailed information on the binding mode, affinity, and conformational changes of both the ligand and the target protein upon complex formation. For instance, NMR has been employed to study the interaction of piperidine-based ligands with their receptors, providing insights into the key residues involved in binding. nih.gov

Other biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding kinetics and thermodynamics, which are essential for structure-activity relationship (SAR) studies. These techniques have been used to characterize the binding of various ligands, including those with piperidine scaffolds, to their biological targets.

| Technique | Information Provided | Relevance to Research |

| NMR Spectroscopy | Atomic-level structural details of ligand-receptor interactions, binding site mapping. | Elucidating the precise binding mode of analogues. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association and dissociation rates). | Quantifying binding affinity and guiding lead optimization. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry). | Understanding the driving forces of the interaction. |

Novel Computational Paradigms in Drug Discovery and Chemical Biology

Computational approaches are becoming increasingly integral to the drug discovery process, offering a means to screen vast chemical libraries, predict biological activity, and guide the design of novel compounds. For analogues of this compound, these methods can accelerate the identification of promising new drug candidates.

Molecular Docking and Dynamics:

Molecular docking studies can predict the preferred binding orientation of a ligand to its target protein. tandfonline.comnih.gov This information is invaluable for understanding the structural basis of activity and for designing modifications to improve potency and selectivity. For example, docking studies of piperidine derivatives with the µ-opioid receptor have helped to elucidate their binding modes and rationalize their analgesic activity. tandfonline.com Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov

Pharmacophore Modeling and Virtual Screening:

Pharmacophore modeling can be used to identify the key chemical features required for biological activity. These models can then be used to virtually screen large compound databases to identify novel scaffolds that are likely to be active. This approach has been successfully applied to the discovery of new piperidine-based ligands for various targets.

| Computational Method | Application | Potential Impact |

| Molecular Docking | Predicts binding poses and affinities of ligands to their targets. | Rational design of more potent and selective analogues. |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-receptor complexes. | Understanding the stability and conformational changes upon binding. |

| Pharmacophore Modeling | Identifies essential features for biological activity. | Facilitates the discovery of novel active compounds through virtual screening. |

| Virtual Screening | Screens large libraries of compounds against a target in silico. | Reduces the time and cost of identifying new lead compounds. |

Exploration of New Biological Targets and Pathways Modulated by this compound Analogues

The structural motifs present in this compound suggest potential interactions with a range of biological targets. The piperidine scaffold is a common feature in many approved drugs and is known to interact with various receptors and enzymes. enamine.netmdpi.com The cyclopropylamine moiety is also found in a number of pharmacologically active compounds and can influence properties such as metabolic stability and receptor binding. acs.org

Recent research has highlighted the potential for piperidine derivatives to modulate targets involved in cancer, neurodegenerative diseases, and pain. researchgate.netnih.govencyclopedia.pub For instance, piperidine-containing compounds have been investigated as inhibitors of HIV-1 protease and as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. nih.govplos.org

Future research should focus on screening analogues of this compound against a diverse panel of biological targets to identify novel therapeutic opportunities. This could involve high-throughput screening campaigns, as well as more targeted approaches based on the known pharmacology of related compounds.

| Potential Target Class | Therapeutic Area | Rationale |

| G-Protein Coupled Receptors (GPCRs) | CNS disorders, pain | Piperidine is a common scaffold in GPCR ligands. |

| Ion Channels | Neurological disorders | Piperidine derivatives have shown activity at various ion channels. |

| Enzymes (e.g., proteases, kinases) | Cancer, infectious diseases | The constrained nature of the cyclopropyl (B3062369) group can provide specific interactions. |

| Sigma Receptors | Neuropsychiatric disorders | Piperidine-based compounds have shown high affinity for sigma receptors. nih.gov |

Development of Multi-Target or Polypharmacological Research Probes

The complexity of many diseases has led to a growing interest in multi-target drugs, which can modulate multiple biological targets simultaneously. nih.gov The piperidine scaffold is well-suited for the development of such polypharmacological agents due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophoric elements.

Analogues of this compound could be designed to interact with multiple targets implicated in a particular disease. For example, in the context of Alzheimer's disease, a single molecule could be designed to inhibit both cholinesterases and BACE1, two key enzymes in the pathology of the disease. nih.gov The design of such multi-target ligands often involves the strategic combination of known pharmacophores. Piperidine-based compounds have been explored as multi-target agents for depression, targeting both serotonin transporters and receptors. nih.gov

The development of multi-target research probes based on the this compound scaffold could provide valuable tools for dissecting complex biological pathways and validating new therapeutic strategies.

| Design Strategy | Example Application | Potential Advantage |

| Fragment-Based Linking | Combining pharmacophores for two different targets with a linker. | Synergistic effects and improved efficacy. |

| Scaffold Hopping | Modifying the core scaffold to interact with a secondary target. | Novel intellectual property and potentially improved side-effect profiles. |

| Privileged Structure Derivatization | Functionalizing the piperidine ring to engage with multiple targets. | Efficient development of multi-target ligands. |

Q & A

Q. Why do some studies report conflicting bioactivity for cyclopropyl-piperidine analogs?

- Discrepancies may stem from:

- Epimerization during synthesis : Use chiral HPLC to verify enantiopurity.

- Metabolic interference : Cyclopropyl metabolites (e.g., ring-opened aldehydes) may exhibit off-target effects. LC-MS/MS profiling of in vitro assays clarifies contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.